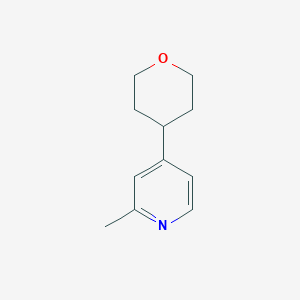

2-Methyl-4-(tetrahydro-pyran-4-yl)-pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-4-(tetrahydro-pyran-4-yl)-pyridine, also known as THPP, is a chemical compound that has been widely studied for its potential use in various scientific research applications. It is a pyridine derivative that has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Flow Synthesis of 2-Methylpyridines

The compound is used in the flow synthesis of 2-methylpyridines . This process involves progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines .

Green Chemistry

The flow synthesis method is considered a greener alternative to conventional batch reaction protocols . It offers advantages such as shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Medicinal Chemistry

As part of a medicinal chemistry project, 2-methylpyridines, including 2-methyl-4-(oxan-4-yl)pyridine, are produced via the α-methylation of substituted pyridines .

Industrial Applications

Methylpyridines, including 2-methyl-4-(oxan-4-yl)pyridine, are valuable chemical products used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .

Synthesis of Kinase Inhibitors

The compound is used in the synthesis of kinase inhibitors . For example, 6-(2,4-difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one was synthesized using this compound .

Therapeutic Potential

Pyridopyrimidines, which can be synthesized from 2-methyl-4-(oxan-4-yl)pyridine, have shown therapeutic interest and have been approved for use as therapeutics . For instance, the pyridopyrimidine moiety is present in relevant drugs like palbociclib (a breast cancer drug developed by Pfizer) and dilmapimod (potential activity against rheumatoid arthritis) .

Mecanismo De Acción

Target of Action

The primary targets of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine are currently unknown. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives have been found to be biologically active and are often used in drug discovery . .

Biochemical Pathways

Pyridine derivatives are known to be involved in a wide range of biological activities, including antibacterial, antifungal, antitumor, antidiabetic, and anti-inflammatory effects . .

Propiedades

IUPAC Name |

2-methyl-4-(oxan-4-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-8-11(2-5-12-9)10-3-6-13-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVIQJANSNUBPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(tetrahydro-pyran-4-yl)-pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2356176.png)

![1,3-Bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2356177.png)

![3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine](/img/no-structure.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[5-oxo-3-(pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2356184.png)

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2356186.png)

![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2356187.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-phenoxybenzamide](/img/structure/B2356188.png)

![methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2356194.png)